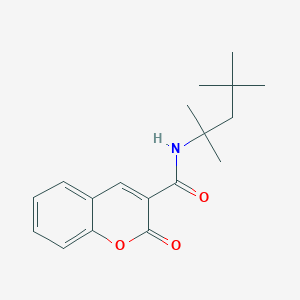

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, also known as TMC-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. TMC-1 belongs to the class of chromene derivatives, which have been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Silver-Catalyzed Decarboxylative Acylation

This compound can be used in silver-catalyzed decarboxylative acylation . The α-ketoamide functional group, which is a key part of this compound, is synthesized with three components of isocyanides, aromatic α-oxocarboxylic acid analogues, and water in moderate yields . This process uses air as a sole oxidant .

Development of Biologically Active Molecules

The α-ketoamide functional group in this compound is a privileged structure in medicinal chemistry. It has led to the development of a wide array of compounds that have shown a variety of pharmacological activities .

Modification of Molecules with Clinical Potential

Medicinal chemists have constantly exploited α-ketoamides to modify molecules with clinical potential , primarily as sedative/hypnotics, anxiolytics, antitumorals, antibacterials, antivirals, and antiprions .

Synthesis of β-Enaminones

The reaction of isodehydracetic acid with amines can afford β-enaminones in the presence of the coupling agent 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) . This is a concise, operationally simple method to expediently synthesize a new type of β-enaminone-containing compound .

Building Blocks for Biologically Active Molecules

β-Enaminones are the important building blocks for a variety of versatile biologically active molecules like indoles and pyrimidines . They are significant precursors for β-aminoacids .

Pharmaceutical Applications

β-Enaminones have attracted attention in pharmaceutical applications , such as anticonvulsants and α7 nicotinic acetylcholine receptor modulators . Their stability under simulated physiological pH and low toxicity are exemplified by their use as orally active medicinal agents .

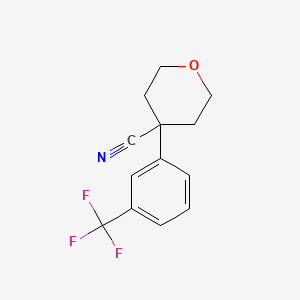

Eigenschaften

IUPAC Name |

2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)11-18(4,5)19-15(20)13-10-12-8-6-7-9-14(12)22-16(13)21/h6-10H,11H2,1-5H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPHJJHTCJBRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)

![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)

![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)